N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide
Description
Emergence within Thiophene-Based Chemical Research
Thiophene derivatives have long been pivotal in organic chemistry due to their aromatic stability, electron-rich nature, and versatility in functionalization. The integration of carboxamide groups into thiophene frameworks marked a significant shift toward enhancing solubility and intermolecular interactions, critical for applications in optoelectronics and polymer science. N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide emerged as part of this trend, combining the conjugated π-system of bithiophene with the hydrogen-bonding capabilities of the carboxamide moiety.
Early research focused on optimizing synthetic routes to achieve precise regioselectivity in bithiophene substitution. For instance, the introduction of hydroxyethyl spacers allowed for controlled spatial arrangement between the thiophene rings and the carboxamide group, enabling tailored electronic properties. This innovation addressed challenges in earlier thiophene-carboxamide conjugates, which often suffered from poor solubility or uncontrolled aggregation.
The compound’s design also reflects lessons from pharmaceutical chemistry, where carboxamide-functionalized thiophenes demonstrated improved bioavailability and target selectivity. While the primary focus here is materials science, this cross-disciplinary influence underscores the molecule’s strategic design.
Evolution of Bithiophene-Carboxamide Conjugates
The development of bithiophene-carboxamide conjugates evolved through three key phases:
- Monomeric Thiophene Carboxamides : Initial studies explored simple thiophene-2-carboxamide derivatives, establishing baseline electronic properties and reactivity patterns. These compounds exhibited moderate charge-carrier mobility but limited stability under thermal stress.
- Bithiophene Integration : The fusion of two thiophene units via direct bonding or spacers (e.g., ethylene, hydroxyethyl) enhanced conjugation length, redshifted absorption spectra, and improved oxidative stability. For this compound, the hydroxyethyl group introduced steric flexibility, balancing planarity and solubility.
- Functional Group Diversification : Subsequent work incorporated electron-withdrawing/donating substituents (e.g., bromine, methoxy) to fine-tune HOMO-LUMO gaps. While the subject compound lacks such substituents, its structure preserves modularity for further derivatization.
Synthetic advancements, particularly in cross-coupling reactions, enabled precise construction of the bithiophene core. For example, Kumada coupling between thiophene Grignard reagents and halogenated intermediates proved effective for assembling the 2,2'-bithiophene moiety.
| Synthetic Phase | Key Innovation | Impact on Properties |
|---|---|---|
| Monomeric | Carboxamide introduction | Improved solubility |
| Bithiophene | Extended conjugation | Enhanced charge mobility |
| Functionalization | Substituent addition | Tunable bandgap |
Classification within Heterocyclic Chemistry
This compound belongs to the heterocyclic carboxamide family, characterized by:
- Sulfur-Containing Aromatic Rings : The bithiophene unit provides a rigid, planar backbone with delocalized π-electrons, facilitating charge transport.
- Carboxamide Functional Group : The -CONH- group enables hydrogen bonding and dipole-dipole interactions, critical for crystal engineering and polymer matrix integration.
- Hydroxyethyl Spacer : This aliphatic linker introduces conformational flexibility, mitigating excessive rigidity that could hinder processability.
Within the broader category of heterocycles, the compound aligns with fused thiophene systems but distinguishes itself through the carboxamide’s electron-withdrawing effect, which modulates electron density across the bithiophene core. Spectroscopic data (e.g., NMR, IR) confirm resonance interactions between the thiophene rings and the carboxamide, evidenced by shifted absorption bands and split peaks.
Taxonomic Position in Thiophene Derivative Hierarchy
The compound occupies a unique niche within the thiophene derivative hierarchy, as illustrated below:
| Hierarchy Level | Example Compounds | Differentiating Features |
|---|---|---|
| Basic Thiophenes | Thiophene, 2-methylthiophene | No functional groups |
| Functionalized Thiophenes | Thiophene-2-carboxylic acid | Carboxylic acid substituent |
| Oligothiophenes | Terthiophene, bithiophene | Extended conjugation |
| Thiophene Carboxamides | N-(2-hydroxyethyl)thiophene-2-carboxamide | Carboxamide group |
| Target Compound | This compound | Bithiophene core + hydroxyethyl-carboxamide |
Key taxonomic markers include:
- Molecular Weight : 335.45 g/mol (C~15~H~13~NO~2~S~3~), placing it among mid-sized conjugated molecules.
- Substituent Pattern : The 3-carboxamide position on the terminal thiophene avoids steric clashes with the bithiophene unit, favoring coplanarity.
- Polar Surface Area (PSA) : Estimated at 58.9 Ų, comparable to bioactive thiophenes, suggesting potential interfacial activity in composite materials.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-11(8-16-15(18)10-5-7-19-9-10)12-3-4-14(21-12)13-2-1-6-20-13/h1-7,9,11,17H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIDRUFIHBUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2-bromothiophene and 2-thiopheneboronic acid.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide has several scientific research applications:
Organic Electronics: Due to its conjugated system, it is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structure allows for interactions with biological targets, making it a potential candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Material Science: Its unique electronic properties make it suitable for use in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with molecular targets through its conjugated system. The bithiophene moiety allows for π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide and related thiophene derivatives:
Structural and Functional Analysis
Electronic Properties: The target compound’s bithiophene core enables π-conjugation, similar to 6a and 6c (carbazole/diphenylamino derivatives), which are used in optoelectronics . However, the hydroxyethyl group in the target compound may reduce conjugation compared to electron-withdrawing groups (e.g., nitro in or aldehyde in ), affecting charge transport.
Biological Activity: Unlike nitrothiophene carboxamides (e.g., ), which show narrow-spectrum antibacterial activity, the hydroxyethyl group in the target compound may favor anti-inflammatory applications, akin to natural bithiophenes like 1 and 14 from Echinops grijisii .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling and functionalization, comparable to 6a–6c (Pd-catalyzed reactions, ~80% yields) . This contrasts with simpler natural bithiophenes (e.g., 5-acetyl-2,2'-bithiophene ), which are isolated directly from plant extracts .
Solubility and Stability: The hydroxyethyl group enhances hydrophilicity, contrasting with lipophilic substituents in 6b (diphenylamino) or 6c (di-p-tolylamino) . This could improve aqueous solubility for pharmaceutical applications but reduce stability in organic solvents.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is a thiophene derivative with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₁O₂S₃
- Molecular Weight : 335.45 g/mol
- CAS Number : 2097900-61-1
This compound features a bithiophene moiety, which contributes to its electronic properties, and a hydroxyethyl group that enhances its solubility and interaction with biological targets. The carboxamide functional group allows for hydrogen bonding, which is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. Its ability to form π-π stacking interactions enhances its efficacy against microbial membranes.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown that it significantly reduces the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has potential as a therapeutic agent against resistant strains of bacteria and fungi .
Anticancer Studies
In vitro assays were performed on A549 and Caco-2 cell lines to assess the anticancer activity of this compound:
| Cell Line | IC₅₀ (µM) | % Viability (100 µM treatment) |
|---|---|---|
| A549 | >100 | 85% |
| Caco-2 | 50 | 39.8% |
The results demonstrated a selective cytotoxic effect on Caco-2 cells, indicating potential for targeted cancer therapies .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted to assess the effectiveness of thiophene derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.
- Case Study on Cancer Treatment : In a preclinical study involving xenograft models of colorectal cancer, administration of the compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups treated with saline or standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
